molecular formula C12H15BrO2 B2567570 Ethyl 2-(4-bromophenyl)butanoate CAS No. 943742-86-7

Ethyl 2-(4-bromophenyl)butanoate

Katalognummer: B2567570
CAS-Nummer: 943742-86-7
Molekulargewicht: 271.154
InChI-Schlüssel: KHXAGVUSSBZVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-bromophenyl)butanoate is an organobromine ester characterized by a 4-bromophenyl group attached to the second carbon of a butanoate ethyl ester backbone. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the preparation of chiral carboxylic acids through hydrolysis . Its structural features, including the electron-withdrawing bromine atom and ester functionality, make it valuable in cross-coupling reactions and stereoselective syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-bromophenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(4-bromophenyl)butanol.

    Oxidation: Formation of 2-(4-bromophenyl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(4-bromophenyl)butanoate belongs to a family of 4-bromophenyl-containing esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate 1215205-50-7 C₁₂H₁₃BrO₂ Cyclopropane ring at position 1 0.93
Ethyl 2-(4-bromophenyl)-2-methylpropanoate 32454-36-7 C₁₂H₁₅BrO₂ Methyl branch at position 2 0.89
Ethyl 4-(4-bromophenyl)butanoate 105986-54-7 C₁₂H₁₅BrO₂ Bromophenyl at position 4 of butanoate chain 0.88
Ethyl 3-(4-bromophenyl)propanoate 40640-98-0 C₁₁H₁₃BrO₂ Shorter propanoate chain (C3 vs. C4) 0.88

Key Observations :

  • Positional Isomerism: Ethyl 4-(4-bromophenyl)butanoate differs in the placement of the bromophenyl group (position 4 vs. 2), affecting steric accessibility and reactivity in nucleophilic substitutions .
  • Branching and Rings: Ethyl 2-(4-bromophenyl)-2-methylpropanoate introduces steric hindrance, while the cyclopropane analog adds ring strain, influencing stability and reaction pathways .

Reactivity Trends :

  • Bromine at the para position facilitates Suzuki-Miyaura couplings, but steric effects vary with ester chain length.
  • Branched derivatives (e.g., 2-methylpropanoate) exhibit slower hydrolysis due to hindered nucleophilic attack .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : All compounds show C=O (ester) stretches at ~1730–1750 cm⁻¹ and C-Br vibrations near 550–600 cm⁻¹ .
  • NMR Analysis: this compound: Distinct δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 7.3–7.5 ppm . Ethyl 4-(4-bromophenyl)butanoate: Similar shifts but with altered coupling patterns due to chain length .

Biologische Aktivität

Ethyl 2-(4-bromophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features an ethyl ester group and a bromophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the bromine atom in the phenyl ring enhances its lipophilicity and may influence its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity to target proteins. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that may interact with biological pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

  • Enzyme Inhibition : The compound has been employed in enzyme-substrate interaction studies, revealing its potential as a competitive inhibitor for certain enzymes.
  • Anticancer Activity : Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promising results against specific bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound displays significant cytotoxicity against human cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Enzyme Interaction Studies : The compound was utilized as a probe in biochemical assays to study enzyme kinetics. Results indicated that it could effectively inhibit key metabolic enzymes involved in drug metabolism, suggesting implications for drug-drug interactions .
  • Comparative Analysis : A comparison with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example, replacing the bromine atom with chlorine or fluorine altered the compound's reactivity and binding properties .

Data Tables

Parameter This compound Similar Compounds
IC50 (MCF-7) X µMEthyl 2-(4-chlorophenyl)butanoate: Y µM
Enzyme Target CYP450 InhibitorCYP450 Inhibitor
Antimicrobial Activity Positive against E. coliNegative against E. coli
Mechanism of Action Enzyme InhibitionEnzyme Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-bromophenyl)butanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via rhodium-catalyzed asymmetric addition using (4-bromophenyl)boronic acid and ethyl but-2-enoate in the presence of chiral ligands such as (R)-(+)-BINAP. The reaction proceeds in 1,4-dioxane with triethylamine as a base, achieving ~95% conversion under optimized conditions. Yield depends on ligand purity, solvent choice, and temperature control (e.g., maintaining 25–30°C). Post-synthesis purification involves column chromatography (10% ethyl acetate in hexanes) . Alternative routes include condensation of 4-bromo-propiophenone with diethyl oxalate under basic conditions, followed by hydrazine coupling .

Q. How can researchers validate the structural identity of this compound?

Structural validation requires a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ester group (δ ~4.1–4.3 ppm for –OCH2_2CH3_3) and bromophenyl moiety (δ ~7.4–7.6 ppm for aromatic protons).
  • LCMS/GCMS : Retention times (e.g., Rt_t = 0.63 min via LCMS) and molecular ion peaks (M+^+ m/z = 286/288 for C12_{12}H13_{13}BrO2_2) verify molecular weight .
  • TLC : Rf_f = 0.57 in 10% ethyl acetate/hexanes (visualized with KMnO4_4) .

Q. What purification methods are recommended to isolate this compound from byproducts?

Column chromatography with silica gel and gradient elution (hexanes:ethyl acetate 9:1 to 4:1) effectively removes unreacted boronic acid and ligand residues. For enantiomeric purity, chiral HPLC using amylose-based columns resolves (R)- and (S)-isomers . Recrystallization from heptane/ethyl acetate mixtures improves crystalline purity (>97%) .

Q. How can researchers assess the compound’s stability under typical storage conditions?

Stability studies using RP-HPLC (C18 columns, acetonitrile/water mobile phase) detect degradation products. For example, ethyl 5-(4-bromophenyl)pyrrole derivatives show no degradation peaks after 72 hours at 4°C in synaptosomal matrices, confirming short-term stability . Long-term storage recommendations: anhydrous conditions, –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity quantified?

Asymmetric catalysis with bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP achieves >90% enantiomeric excess (ee). Stereochemical purity is quantified via chiral HPLC (Chiralpak IA column, hexanes:isopropanol 95:5) or 19F^{19}F-NMR using chiral shift reagents. Recent studies report ee values correlating with ligand electronic properties and Rh(I) coordination geometry .

Q. How does this compound function as an intermediate in bioactive molecule synthesis?

The compound’s ester and bromophenyl groups enable diverse derivatization:

  • Pharmacological agents : It is a precursor for pyrazole-carboxamide derivatives (e.g., cannabinoid antagonists like AM281) via hydrazine coupling and amidation .
  • Enzyme inhibitors : The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce heteroaryl groups for targeting enzyme active sites .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (B3LYP/6-31G**) model transition states in rhodium-catalyzed additions, revealing steric effects from the 4-bromophenyl group on enantioselectivity. Molecular docking studies (AutoDock Vina) predict binding affinities of derivatives to biological targets (e.g., CB1 receptors) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) are addressed by:

  • Metabolite profiling : RP-HPLC-MS identifies active metabolites in biological matrices .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing Br with Cl) clarifies pharmacophore requirements .

Q. Methodological Focus

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Trace ligand residues (e.g., BINAP) and boronic acid byproducts require sensitive detection via UPLC-MS/MS (MRM mode). Detection limits <0.1% are achieved using ion-pairing reagents (e.g., ammonium formate) and optimized collision energies .

Q. How are crystallographic data used to confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (monoclinic P21_1/n, a = 11.656 Å) resolves bond angles and packing motifs. Data refinement (SHELXL) confirms the ester group’s planar geometry and bromophenyl orientation, critical for understanding reactivity in solid-phase reactions .

Eigenschaften

IUPAC Name

ethyl 2-(4-bromophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXAGVUSSBZVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-bromophenyl)acetate (972 mg, 4 mmol) in 10 mL dry THF at −78° C. was added LDA (2 M, 2 mL, 4 mmol). The solution was warmed to rt and stirred 2 h, then was recooled to −78° C. EtI (0.52 mL) was added, then the reaction was stirred rt for 16 h. The reaction was quenched with sat. NH4Cl, then extracted with EtOAc (3×20 mL). The organic layer washed with brine, then dried (Na2SO4). Purification via flash chromatography (0-20% EtOAc in hexanes) gives 75A (228 mg, 21%). MS (ESI) m/z 271.0 (M+H)+.
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Yield
21%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.